7-Chloro-4-methoxyquinolin-3-amine

Antimalarial β-Hematin Inhibition Structure-Activity Relationship

7-Chloro-4-methoxyquinolin-3-amine (CAS 81675-02-7) is a trisubstituted quinoline derivative featuring a 7-chloro group, a 4-methoxy group, and a free 3-amino group on the bicyclic core. This substitution pattern distinguishes it from the canonical 4-amino-7-chloroquinoline antimalarial pharmacophore (e.g., chloroquine) and from the non-halogenated 4-methoxyquinolin-3-amine scaffold, positioning it as a versatile intermediate for both traditional antimalarial programs and kinase inhibitor discovery.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 81675-02-7
Cat. No. B3285947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methoxyquinolin-3-amine
CAS81675-02-7
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=CC2=NC=C1N)Cl
InChIInChI=1S/C10H9ClN2O/c1-14-10-7-3-2-6(11)4-9(7)13-5-8(10)12/h2-5H,12H2,1H3
InChIKeyYVBSQWDGLKPSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-methoxyquinolin-3-amine (CAS 81675-02-7): A Dual-Substituent Quinoline Scaffold for Antimalarial and Kinase-Targeted Research


7-Chloro-4-methoxyquinolin-3-amine (CAS 81675-02-7) is a trisubstituted quinoline derivative featuring a 7-chloro group, a 4-methoxy group, and a free 3-amino group on the bicyclic core [1]. This substitution pattern distinguishes it from the canonical 4-amino-7-chloroquinoline antimalarial pharmacophore (e.g., chloroquine) and from the non-halogenated 4-methoxyquinolin-3-amine scaffold, positioning it as a versatile intermediate for both traditional antimalarial programs and kinase inhibitor discovery [2]. The compound is commercially available at 95–98% purity and serves as a key building block for generating focused libraries of 3-amino-substituted quinolines [3].

Why Generic Substitution Fails: Functional Divergence of 3-Amino vs. 4-Amino and 7-Chloro vs. 7-H Regioisomers in Quinoline-Based Research


Quinoline scaffolds cannot be interchanged casually because the position and identity of substituents dictate both the mechanism of action and the physicochemical profile. In antimalarial programs, the 7-chloro substituent is a structural prerequisite for β-hematin formation inhibition—non-chlorinated analogs lose this activity entirely [1]. Conversely, relocation of the amino group from the 4-position (as in chloroquine) to the 3-position (as in this compound) abolishes the canonical 4-aminoquinoline pharmacophore while introducing a distinct vector for derivatization, enabling entry into chemical space unexplored by conventional aminoquinolines. These divergent properties mean that substituting 4-amino-7-chloroquinoline or non-halogenated 4-methoxyquinolin-3-amine for 7-chloro-4-methoxyquinolin-3-amine will lead to fundamentally different biological outcomes, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Evidence for 7-Chloro-4-methoxyquinolin-3-amine vs. Closest Analogs


7-Chloro Requirement for β-Hematin Formation Inhibition: Class-Level SAR Differentiating from 7-Unsubstituted Analogs

In a systematic comparison of 19 aminoquinolines, only compounds bearing a 7-chloro substituent on the 4-aminoquinoline ring demonstrated β-hematin inhibitory activity; all 7-unsubstituted analogs were completely inactive regardless of the side chain attached to the 4-amino group [1]. This establishes the 7-chloro group as a binary (present/absent) determinant of this mechanism-relevant activity, and 7-chloro-4-methoxyquinolin-3-amine retains this essential chloro substituent, distinguishing it from non-chlorinated analogs such as 4-methoxyquinolin-3-amine (CAS 103040-77-3) that lack this molecular recognition feature .

Antimalarial β-Hematin Inhibition Structure-Activity Relationship

Acetylcholinesterase Inhibition: Quantified Target Engagement Differentiating from 4-Aminoquinoline Antimalarials

7-Chloro-4-methoxyquinolin-3-amine inhibited recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE) with an IC50 of 142 nM at 10 min and 285 nM at 60 min in an Ellman assay [1]. In contrast, the canonical antimalarial chloroquine (a 4-amino-7-chloroquinoline) is not reported as a potent AChE inhibitor; its primary mechanism involves heme detoxification rather than cholinergic targets. This demonstrates that the 3-amino-4-methoxy substitution pattern redirects target engagement toward a distinct biological pathway relevant to vector control and dual-activity antimalarial strategies.

Acetylcholinesterase Anopheles gambiae Insecticidal Target

Kinase Inhibitor Scaffold Potential: IP-Covered Chemical Space Distinct from 4-Aminoquinoline Pharmacophore

A patent from GlaxoSmithKline (US20160060222A1) discloses substituted 4-aminoquinolines as RIP2 kinase inhibitors, covering a Markush structure that encompasses 7-chloroquinoline cores with amino substituents [1]. While the specific 3-amino-4-methoxy substitution pattern of the target compound is regioisomerically distinct from the 4-aminoquinoline examples exemplified, the patent's broad claims indicate that quinoline-based kinase inhibition is achievable with appropriate substitution. The target compound's 3-amino group—positioned differently from the 4-amino group in traditional antimalarials—offers a structurally distinct vector for developing kinase-targeted derivatives that are unlikely to overlap with existing 4-aminoquinoline SAR [2].

Kinase Inhibition RIP2 Kinase Drug Discovery

Anti-Chemical Properties: Calculated LogP Differentiating from the More Lipophilic 4-Aminoquinoline Antimalarials

7-Chloro-4-methoxyquinolin-3-amine exhibits a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 48.1 Ų [1]. By comparison, chloroquine has a calculated LogP of approximately 4.6 and a TPSA of 28.2 Ų [2]. The substantially lower lipophilicity (ΔLogP ≈ 2.5 log units) indicates superior aqueous solubility potential and a markedly different pharmacokinetic distribution profile. The higher TPSA of the target compound further differentiates it from the 4-aminoquinoline class in terms of membrane permeability and blood-brain barrier penetration potential.

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Research and Procurement Application Scenarios for 7-Chloro-4-methoxyquinolin-3-amine


Antimalarial Lead Optimization Requiring Dual-Activity Profiles (β-Hematin Inhibition + AChE Targeting)

For teams developing next-generation antimalarials that combine heme detoxification inhibition with mosquito vector control, 7-chloro-4-methoxyquinolin-3-amine provides a unique scaffold. The 7-chloro group retains the potential for β-hematin inhibition demonstrated by the class [1], while the sub-micromolar AChE inhibition (IC50 142 nM against Anopheles gambiae AChE) [2] introduces a distinct vector-control dimension absent in chloroquine and other 4-aminoquinolines. The 3-amino group serves as a derivatization point for optimizing dual activity.

Kinase Inhibitor Discovery Using a 3-Aminoquinoline Scaffold to Access Novel IP Space

Medicinal chemistry groups pursuing kinase targets (particularly RIP2 kinase and related inflammatory kinases) can leverage this compound's 3-aminoquinoline core to explore binding modes orthogonal to those of patented 4-aminoquinoline kinase inhibitors [3]. The 3-amino position provides a distinct vector for fragment growth, while the 7-chloro and 4-methoxy groups modulate electronic properties and complementarity to kinase hinge-binding motifs. This scaffold occupies chemical space that is structurally differentiated from the dominant 4-aminoquinoline kinase inhibitor templates.

Physicochemical Property-Driven Scaffold Replacement for High-Lipophilicity Quinoline Hits

When a hit-to-lead program encounters liabilities stemming from excessive lipophilicity (LogP > 4), 7-chloro-4-methoxyquinolin-3-amine offers a scaffold with a calculated XLogP3 of 2.1—approximately 2.5 log units lower than chloroquine and many 4-aminoquinoline antimalarials [4]. The higher TPSA (48.1 Ų vs. 28.2 Ų for chloroquine) further supports improved solubility and reduced tissue accumulation potential. This makes the compound suitable as a core scaffold for lead-like libraries where balancing potency with favorable ADME properties is critical.

Synthetic Intermediate for 3-Amino-Functionalized Quinoline Libraries with Antiparasitic Potential

The free 3-amino group on 7-chloro-4-methoxyquinolin-3-amine enables straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation to generate diverse compound libraries. The 7-chloroquinoline substructure has been validated across multiple antimalarial chemotypes with IC50 values reaching low nanomolar potency [5]. Procurement of this compound as a key intermediate allows parallel synthesis of focused libraries that retain the critical 7-chloro pharmacophore while exploring chemical diversity at the 3-amino position, an underexplored vector in quinoline-based antiparasitic drug discovery.

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